(R)-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride
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Overview
Description
®-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tert-butyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylbutan-1-amine and tert-butyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene. A base such as triethylamine is used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride is used as a chiral building block for the synthesis of complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is used to study the effects of chiral amines on biological systems. It can be used as a ligand in the development of chiral catalysts for asymmetric synthesis.
Medicine
In medicinal chemistry, ®-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of ®-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
1-(4-(tert-Butyl)phenyl)butan-1-amine: The free base form without the hydrochloride salt.
1-(4-(tert-Butyl)phenyl)butan-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride is unique due to its chiral nature and the presence of the tert-butyl group, which imparts specific steric and electronic properties. These characteristics make it valuable for applications requiring high selectivity and specificity.
Properties
Molecular Formula |
C14H24ClN |
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Molecular Weight |
241.80 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4;/h7-10,13H,5-6,15H2,1-4H3;1H |
InChI Key |
PWKOIXVHNAWFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Origin of Product |
United States |
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